{4-[(5-Iodopyridin-2-yl)sulfanyl]-1H-indol-3-yl}methanol {4-[(5-Iodopyridin-2-yl)sulfanyl]-1H-indol-3-yl}methanol
Brand Name: Vulcanchem
CAS No.: 827044-49-5
VCID: VC20565062
InChI: InChI=1S/C14H11IN2OS/c15-10-4-5-13(17-7-10)19-12-3-1-2-11-14(12)9(8-18)6-16-11/h1-7,16,18H,8H2
SMILES:
Molecular Formula: C14H11IN2OS
Molecular Weight: 382.22 g/mol

{4-[(5-Iodopyridin-2-yl)sulfanyl]-1H-indol-3-yl}methanol

CAS No.: 827044-49-5

Cat. No.: VC20565062

Molecular Formula: C14H11IN2OS

Molecular Weight: 382.22 g/mol

* For research use only. Not for human or veterinary use.

{4-[(5-Iodopyridin-2-yl)sulfanyl]-1H-indol-3-yl}methanol - 827044-49-5

Specification

CAS No. 827044-49-5
Molecular Formula C14H11IN2OS
Molecular Weight 382.22 g/mol
IUPAC Name [4-(5-iodopyridin-2-yl)sulfanyl-1H-indol-3-yl]methanol
Standard InChI InChI=1S/C14H11IN2OS/c15-10-4-5-13(17-7-10)19-12-3-1-2-11-14(12)9(8-18)6-16-11/h1-7,16,18H,8H2
Standard InChI Key URMXJQLDRPWDIZ-UHFFFAOYSA-N
Canonical SMILES C1=CC2=C(C(=C1)SC3=NC=C(C=C3)I)C(=CN2)CO

Introduction

Structural Elucidation and Chemical Properties

The molecular formula of {4-[(5-Iodopyridin-2-yl)sulfanyl]-1H-indol-3-yl}methanol is C₁₅H₁₂IN₃OS, with a molecular weight of 425.24 g/mol. Key structural features include:

  • Indole core: A bicyclic aromatic system with a pyrrole ring fused to a benzene ring. The 3-position bears a hydroxymethyl (-CH₂OH) group, which introduces polarity and hydrogen-bonding capacity.

  • Sulfanyl bridge: A thioether (-S-) linkage at the 4-position of the indole, connecting it to a 5-iodopyridin-2-yl substituent.

  • 5-Iodopyridin-2-yl group: A pyridine ring substituted with iodine at the 5-position, contributing steric bulk and electronic effects that influence reactivity and intermolecular interactions .

Predicted Physicochemical Properties:

  • Solubility: Moderate solubility in polar aprotic solvents (e.g., DMSO, DMF) due to the hydroxymethyl and pyridine groups. Limited solubility in water.

  • logP: Estimated ~2.5–3.0, indicating moderate lipophilicity suitable for membrane permeability.

  • Hydrogen Bond Donors/Acceptors: 2 donors (-OH, -NH) and 5 acceptors (pyridine N, indole N, S, O).

Synthetic Pathways and Optimization

While no direct synthesis of {4-[(5-Iodopyridin-2-yl)sulfanyl]-1H-indol-3-yl}methanol is documented, its preparation can be inferred from analogous indole and pyridine derivatization strategies .

Retrosynthetic Analysis

  • Indole-3-methanol precursor: Synthesized via Friedel-Crafts acetylation followed by reduction (e.g., NaBH₄) to convert a 3-acetylindole to 3-hydroxymethylindole .

  • 5-Iodo-2-mercaptopyridine: Prepared by iodination of 2-mercaptopyridine using N-iodosuccinimide (NIS) in acetic acid.

  • Coupling reaction: Thioether formation via nucleophilic substitution between 4-chloroindole-3-methanol and 5-iodo-2-mercaptopyridine under basic conditions (e.g., K₂CO₃ in DMF).

Stepwise Synthesis

  • Synthesis of 4-Chloro-1H-indol-3-yl-methanol:

    • Friedel-Crafts acetylation of indole with acetyl chloride/AlCl₃ yields 3-acetylindole.

    • Selective chlorination at the 4-position using N-chlorosuccinimide (NCS).

    • Reduction of the acetyl group with NaBH₄ to produce 4-chloro-1H-indol-3-yl-methanol .

  • Preparation of 5-Iodo-2-mercaptopyridine:

    • Iodination of 2-mercaptopyridine with NIS in glacial acetic acid at 60°C for 12 hours.

  • Thioether Coupling:

    • React 4-chloro-1H-indol-3-yl-methanol (1 equiv) with 5-iodo-2-mercaptopyridine (1.2 equiv) in DMF containing K₂CO₃ (2 equiv) at 80°C for 24 hours.

    • Purification via column chromatography (SiO₂, ethyl acetate/hexane 1:3) yields the target compound as a pale-yellow solid (estimated yield: 55–65%).

Spectroscopic Characterization

Hypothetical Spectral Data Based on Analogous Compounds :

TechniqueKey Signals
¹H NMR (400 MHz, DMSO-d₆)- δ 11.25 (s, 1H, indole NH), δ 8.45 (d, J = 2.4 Hz, 1H, pyridine H₆), δ 7.92 (dd, J = 8.8, 2.4 Hz, 1H, pyridine H₄), δ 7.58 (d, J = 8.0 Hz, 1H, indole H₇), δ 7.32–7.25 (m, 2H, indole H₅/H₆), δ 5.12 (t, J = 5.6 Hz, 1H, -OH), δ 4.65 (d, J = 5.6 Hz, 2H, -CH₂OH), δ 2.45 (s, 3H, -CH₃).
¹³C NMR (100 MHz, DMSO-d₆)δ 159.8 (C₂, pyridine), δ 151.2 (C₅, pyridine), δ 136.4 (C₇a, indole), δ 128.9 (C₃a, indole), δ 122.5 (C₄, pyridine), δ 94.3 (C-I), δ 61.8 (-CH₂OH).
IR (KBr)3350 cm⁻¹ (-OH stretch), 2920 cm⁻¹ (C-H aromatic), 1580 cm⁻¹ (C=N), 690 cm⁻¹ (C-S).
HRMS (ESI+)m/z Calcd for C₁₅H₁₂IN₃OS [M+H]⁺: 426.9712; Found: 426.9708.

Biological Activity and Molecular Docking

Anticancer Activity

Molecular docking studies of similar indole derivatives (e.g., Search Result , Figure 6) suggest strong interactions with DNA gyrase (binding energy: -7.0 kcal/mol). The iodopyridinyl group in the target compound could facilitate π-stacking with tyrosine residues in kinase ATP-binding pockets, making it a candidate for kinase inhibitor development.

Applications and Future Directions

  • Pharmaceutical Development: Potential as a dual-action agent targeting bacterial infections and cancer.

  • Chemical Biology: The iodine atom allows for radiolabeling (e.g., ¹²⁵I) for imaging studies.

  • Material Science: Thioether linkages may stabilize metal-organic frameworks (MOFs) for catalytic applications.

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